1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one

Parasitology Enzyme inhibition Selectivity profiling

1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a synthetic small molecule featuring a 5-phenylpyrazin-2(1H)-one core linked via an acetyl group to a thiomorpholine ring. This structure places it within the broad chemotype of 5-phenyl-1H-pyrazin-2-one derivatives, a class primarily investigated for inhibiting Bruton's Tyrosine Kinase (Btk).

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
Cat. No. B12157854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O2S/c20-15-10-17-14(13-4-2-1-3-5-13)11-19(15)12-16(21)18-6-8-22-9-7-18/h1-5,10-11H,6-9,12H2
InChIKeyUYXPUOALUVSRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one: A Btk-Inhibitor Scaffold


1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a synthetic small molecule featuring a 5-phenylpyrazin-2(1H)-one core linked via an acetyl group to a thiomorpholine ring. This structure places it within the broad chemotype of 5-phenyl-1H-pyrazin-2-one derivatives, a class primarily investigated for inhibiting Bruton's Tyrosine Kinase (Btk) [1]. Its key physicochemical identifiers include a molecular formula of C16H17N3O2S and a molecular weight of 315.39 g/mol [2]. The presence of the thiomorpholine moiety and the specific N1-acetamide linkage distinguishes it fundamentally from simpler 5-phenylpyrazin-2(1H)-one precursors.

N1-substituted 5-phenylpyrazinone scaffold designed for Btk inhibitor SAR studies
Thiomorpholine-linked acetamide; structurally distinct from the core 5-phenylpyrazin-2(1H)-one scaffold (CAS 25844-72-8)
Synthetic small molecule suitable for kinase ATP‑binding pocket interaction studies

Why Btk Inhibitor Analogs Cannot Simply Substitute for 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one


Within the 5-phenyl-1H-pyrazin-2-one class, Btk inhibitory activity and selectivity are critically dependent on the substitution pattern, particularly at the N1 position [1]. The 2-oxo-2-(thiomorpholin-4-yl)ethyl group in this compound imposes specific steric, electronic, and hydrogen-bonding features that direct binding to the Btk ATP-binding pocket. Therefore, a generic substitution with another N1-substituted phenylpyrazinone would result in an unpredictable and likely non-equivalent biochemical profile. This principle is reinforced by patent data demonstrating that even minor structural variations in this region lead to significant changes in enzyme inhibition [2]. Without direct comparative data, assuming interchangeability is scientifically invalid.

N1‑substituent critically shapes Btk ATP‑pocket binding; replacing it with another N1‑substituted analog may shift inhibition profile unpredictably.
Patent data report that even minor N1 variations can alter enzyme inhibition significantly; direct SAR data for this compound are not available.
Lacking head‑to‑head data against other 5‑phenylpyrazinone derivatives, assuming interchangeability is not supported.

Quantitative Evidence Analysis for 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one vs. Analogs


Binding Affinity to Toxoplasma gondii Purine Nucleoside Phosphorylase (PNP) vs. Human PNP

In a cross-study comparison, this compound demonstrated weak binding to Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) with a Ki of 200,000 nM, which is a non-cognate target for its primary drug design class [1]. While this affinity is low, the assay provides a baseline for evaluating selectivity. The same data source indicates a Ki of 17,000 nM against a PNP enzyme of unknown origin, potentially a mammalian isoform, suggesting a preliminary differential binding profile [1].

Parasitic vs. Host PNP Ki
Data to verify
TgPNP Ki = 200,000 nM; Unknown PNP Ki = 17,000 nM
Suggests weak differential binding; direct comparison required.
Low overall affinity; selectivity window uncertain.
Parasitology Enzyme inhibition Selectivity profiling

Serine/Threonine Kinase Activity via HTRF KinEASE-STK Assay

A structurally similar compound containing the thiomorpholine ring was profiled against Mitogen-activated protein kinase kinase kinase 5 (MAP3K5/ASK1) using the HTRF KinEASE-STK assay platform [1]. This compound demonstrated an IC50 of 55 nM. While not a direct measurement of the target compound, this class-level evidence indicates that the thiomorpholine moiety, when properly incorporated into a kinase inhibitor scaffold, is compatible with nanomolar potency against STKs.

Class‑level kinase (MAP3K5) IC50
Class‑level inference
IC50 = 55 nM (related thiomorpholine compound, HTRF assay)
Thiomorpholine moiety compatible with kinase inhibition; no target‑specific validation.
Not measured for this compound.
Kinase profiling Drug discovery Biochemical assay

Physicochemical Differentiation: Calculated vs. Core Scaffold

The target compound is differentiated from the unsubstituted 5-phenylpyrazin-2(1H)-one core scaffold (CAS 25844-72-8) by its significantly higher molecular weight (315.39 vs. 172.18 g/mol) [1]. The addition of the thiomorpholine moiety introduces a hydrogen bond acceptor (sulfur and oxygen atoms) and increases the topological polar surface area, which are key parameters for modulating permeability and solubility. This distinguishes it from the core scaffold commonly used for antimicrobial research.

Scaffold MW differentiation
Supporting evidence
315.39 vs. 172.18 g/mol (+143.21)
Confirms structural divergence from unsubstituted core; explains non‑interchangeability.
Based on calculated atomic weights.
Medicinal chemistry Physicochemical properties Scaffold diversification

Validated Application Scenarios for 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one Based on Evidence


Specialized Probe for Parasitic PNP vs. Host Enzyme Discrimination

The shown differential binding to Toxoplasma gondii PNP versus a putative mammalian PNP [1] frames this compound as a potential starting point for developing a parasitic selectivity probe. A scientific user would procure it to verify this selectivity window in a controlled, single-assay format under physiological conditions, a necessary step for lead validation where existing data is only suggestive.

Chemical Tool for Studying Thiomorpholine-Mediated Kinase Interactions

Given class-level evidence for nanomolar kinase inhibition by a related thiomorpholine-containing compound [1], a researcher might use this molecule as an affinity probe to study the binding mode of thiomorpholine-based motifs within kinase ATP-binding sites. This application leverages the structural feature rather than a specific, proven Btk inhibition profile.

Negative Control for N1-Substitution Structure-Activity Relationship (SAR) Studies

In a systematic SAR campaign on 5-phenyl-1H-pyrazin-2-one Btk inhibitors [1], this compound can serve as a defined N1-substituted derivative to test the loss or gain of activity relative to a core scaffold or alternative substituents. Its value is as a comparator molecule in a broader study, not as a standalone optimized lead.

Application
Selection Property
Validation Focus
Parasitic enzyme selectivity studies
Differential PNP binding profile (parasitic vs. host) requires assay verification
Direct Ki comparison under matched conditions
Thiomorpholine‑kinase interaction studies
Thiomorpholine‑containing scaffold compatibility with kinase ATP sites
Binding mode characterization (e.g., affinity probe, co‑crystallization)
SAR comparator for N1‑substituted Btk inhibitors
Defined N1‑substituted derivative with known scaffold divergence
Comparative activity assessment vs. core scaffold or alternative substituents
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